N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a complex organic compound that features a unique combination of structural elements. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of the benzo[dioxin] and pyrazine moieties within its structure suggests potential for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzo[dioxin] ring system, followed by the introduction of the pyrazine moiety. The final step involves the formation of the azetidine ring and its subsequent functionalization to introduce the carboxamide group. Common reagents used in these steps include halogenated precursors, amines, and various catalysts to facilitate ring closure and functional group transformations .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors to ensure precise control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The benzo[dioxin] moiety can be oxidized to form quinone derivatives.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[dioxin] moiety can yield quinone derivatives, while nucleophilic substitution at the pyrazine ring can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzo[dioxin] moiety may interact with cellular proteins, while the pyrazine ring can participate in redox reactions, influencing cellular processes. The azetidine ring and carboxamide group may enhance the compound’s binding affinity to its targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(pyrazine-2-carbonyl)piperidine-3-carboxamide
- N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(pyrazine-2-carbonyl)morpholine-3-carboxamide
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties compared to its piperidine and morpholine analogs. The azetidine ring’s smaller size and higher ring strain can lead to different reactivity and binding interactions, making this compound particularly interesting for further research .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c22-16(20-12-1-2-14-15(7-12)25-6-5-24-14)11-9-21(10-11)17(23)13-8-18-3-4-19-13/h1-4,7-8,11H,5-6,9-10H2,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFBBKJPBRIRAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3CN(C3)C(=O)C4=NC=CN=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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